ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a methylsulfonyl and phenylalanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-aminobenzoate.
Introduction of the phenylalanyl group: The ethyl 4-aminobenzoate is then reacted with phenylalanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific optical and electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to a therapeutic effect. In the case of anti-inflammatory action, it may inhibit the production of pro-inflammatory cytokines by blocking the activity of key enzymes in the inflammatory pathway.
Comparison with Similar Compounds
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the methylsulfonyl and phenylalanyl groups, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Phenylalanine derivatives: Compounds with different substituents on the phenylalanine moiety, leading to variations in biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)15-10-12-16(13-11-15)20-18(22)14(2)21(27(3,24)25)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKQBWRHOCXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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